molecular formula C32H64O2 B14305408 Dotriacont-1-ene-1,15-diol CAS No. 114749-63-2

Dotriacont-1-ene-1,15-diol

Cat. No.: B14305408
CAS No.: 114749-63-2
M. Wt: 480.8 g/mol
InChI Key: WBQREJHQGTVHMB-UHFFFAOYSA-N
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Description

Dotriacont-1-ene-1,15-diol (C₃₂H₆₂O₂) is a long-chain diol characterized by a 32-carbon backbone with hydroxyl groups at positions 1 and 15 and a double bond at position 1. This compound is primarily studied in environmental and biogeochemical contexts, where it serves as a biomarker for specific microbial sources and paleoenvironmental conditions. Its structural uniqueness, including the unsaturated bond and hydroxyl placement, differentiates it from other long-chain diols commonly observed in marine and freshwater systems.

Properties

CAS No.

114749-63-2

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

dotriacont-1-ene-1,15-diol

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h28,31-34H,2-27,29-30H2,1H3

InChI Key

WBQREJHQGTVHMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC=CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dotriacont-1-ene-1,15-diol typically involves the hydroxylation of 1-dotriacontene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often include a non-aqueous solvent such as chloroform or acetone to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.

    Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alkyl halides

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Saturated diols

    Substitution: Esters, ethers

Scientific Research Applications

Dotriacont-1-ene-1,15-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dotriacont-1-ene-1,15-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Correlation of Diols with Temperature and Salinity

Compound Temperature Correlation (r-value) Salinity Indicator Key Environmental Role
This compound +0.81 (p < 0.0001) Freshwater Marks freshwater phases in sediment
C₃₀:1,15-diol +0.33 (p < 0.0001) Marine Weak SST (sea surface temperature) proxy
C₂₈:1,13-diol -0.75 (p < 0.0001) Mixed Inverse correlation with temperature
C₃₂:1,15-diol (saturated) N/A Oxic marine DOXI index for oxygenation history

Key Findings:

  • This compound exhibits the strongest positive correlation with temperature among C₃₂ diols, making it a robust paleothermometer in freshwater systems .

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